molecular formula C8H4N2O4S2 B3347377 4-Thiazolidinone, 5-[(5-nitro-2-furanyl)methylene]-2-thioxo- CAS No. 13410-84-9

4-Thiazolidinone, 5-[(5-nitro-2-furanyl)methylene]-2-thioxo-

Cat. No. B3347377
CAS RN: 13410-84-9
M. Wt: 256.3 g/mol
InChI Key: XKOJFDZTGIPXLG-UHFFFAOYSA-N
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Description

4-Thiazolidinone, 5-[(5-nitro-2-furanyl)methylene]-2-thioxo- is a chemical compound with the molecular formula C8H4N2O4S2 and a molecular weight of 256.26 . It is also known by the synonym 5-(5-nitro-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one .


Synthesis Analysis

A series of 4-thiazolidinone derivatives, including 5-[(5-nitro-2-furanyl)methylene]-2-thioxo-, was synthesized and tested in vitro for its antimicrobial and anticancer potential . The synthesized compounds were found to be more potent antimicrobial agents than anticancer agents .


Molecular Structure Analysis

The molecular structure of 4-Thiazolidinone, 5-[(5-nitro-2-furanyl)methylene]-2-thioxo- consists of a thiazolidinone core with a 5-nitro-2-furanyl)methylene group attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Thiazolidinone, 5-[(5-nitro-2-furanyl)methylene]-2-thioxo- include a molecular formula of C8H4N2O4S2 and a molecular weight of 256.26 .

Future Directions

The future directions in the field of 4-thiazolidinone research include the application of molecular hybridization methodologies and strategies in the design of small molecules as anticancer agents . The main directions in this field are the hybridization of scaffolds, the hybrid-pharmacophore approach, and the analogue-based drug design of 4-thiazolidinone cores with early approved drugs, natural compounds, and privileged heterocyclic scaffolds .

properties

IUPAC Name

5-[(5-nitrofuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O4S2/c11-7-5(16-8(15)9-7)3-4-1-2-6(14-4)10(12)13/h1-3H,(H,9,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOJFDZTGIPXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385433
Record name 4-Thiazolidinone, 5-[(5-nitro-2-furanyl)methylene]-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13410-84-9
Record name 4-Thiazolidinone, 5-[(5-nitro-2-furanyl)methylene]-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Thiazolidinone, 5-[(5-nitro-2-furanyl)methylene]-2-thioxo-

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